(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid
Description
Properties
CAS No. |
53538-54-8 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2H-indazol-3-yl)propanoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15)/t7-/m0/s1 |
InChI Key |
IFEKQNAXDMZERW-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC2=C(NN=C2C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Base-Mediated Cyclization of Nitroaryl Precursors
A foundational approach involves the cyclization of 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions. Heating these precursors with nucleophiles (e.g., alcohols) in sodium hydroxide initiates intramolecular N–N bond formation, yielding the indazole core. For example, reacting 3-amino-3-(2-nitrophenyl)propanoic acid in methanol at 150°C produces 2-methoxyindazole acetic acid derivatives with yields exceeding 70%.
Reaction Mechanism:
-
Nitro Reduction and Cyclization : The nitro group undergoes partial reduction to a nitroso intermediate, facilitating nucleophilic attack by the amine group to form the indazole ring.
-
Side-Chain Functionalization : Alkoxy groups are introduced via Michael addition to a transient vinylogous imine intermediate, followed by acid workup.
Microwave-Assisted Synthesis
Enhanced Reaction Efficiency
Microwave irradiation significantly accelerates the cyclization process, reducing reaction times from hours to minutes. A protocol using 3-amino-3-(2-nitrophenyl)propanoic acid in ethanol under microwave conditions (150°C, 30 min) achieves 85% yield of the ethoxy-substituted product.
Table 1: Solvent Effects on Microwave-Assisted Synthesis
| Alcohol Solvent | Yield (%) | Reaction Time (min) |
|---|---|---|
| Methanol | 78 | 30 |
| Ethanol | 85 | 30 |
| Isopropanol | 62 | 45 |
| Water | 28 | 60 |
Polar protic solvents like ethanol enhance nucleophilicity and solubility, whereas bulky alcohols (e.g., isopropanol) hinder reactivity.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Industrial synthesis employs continuous flow reactors to optimize heat and mass transfer. A two-stage process involves:
-
Precursor Synthesis : Large-scale preparation of 3-amino-3-(2-nitroaryl)propanoic acids via Friedel-Crafts acylation.
-
Cyclization : The precursor is circulated through a high-temperature (160°C) reactor with sodium hydroxide and methanol, achieving 90% conversion efficiency.
Table 2: Industrial Process Parameters
| Parameter | Value |
|---|---|
| Temperature | 160°C |
| Pressure | 10 bar |
| Residence Time | 20 min |
| Annual Production Capacity | 5,000 kg |
Reaction Optimization and Parameter Analysis
Impact of Base Concentration
Sodium hydroxide concentration critically affects yield. Excess base (>2 equiv) promotes over-reduction, while insufficient base (<1 equiv) results in incomplete cyclization. Optimal conditions use 1.5 equiv NaOH, balancing reaction progression and side-product formation.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indazole ring can lead to the formation of indazole N-oxides, while substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid is being investigated for its potential therapeutic effects:
- Anticancer Activity: Studies have shown that compounds with indazole rings can exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives of this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo settings.
- Anti-inflammatory Properties: The compound has been evaluated for its ability to modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases.
Biological Studies
The compound serves as a valuable probe in biological research:
- Enzyme-substrate Interactions: Its structure allows it to mimic natural substrates, facilitating studies on enzyme kinetics and protein-ligand binding interactions. This property is crucial for understanding metabolic pathways and developing enzyme inhibitors.
- Neuropharmacology: Research indicates that this compound may influence neurotransmitter systems, making it a candidate for studying disorders such as depression and anxiety.
Material Science
In addition to biological applications, this compound is explored in material science:
- Polymer Synthesis: It can be utilized as a building block for creating novel polymers with specific properties, which may have applications in drug delivery systems and biomaterials.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. This supports its role as a potential anti-inflammatory therapeutic agent.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Heterocyclic Substituents
- Indazole vs. Indole (L-Tryptophan) :
Indazole’s additional nitrogen atom enhances hydrogen-bonding capacity and metabolic stability compared to indole. This could improve binding affinity in enzyme-active sites but may reduce membrane permeability due to increased polarity . - Thiazole vs. Indazole: Thiazole-containing analogs (e.g., compounds in ) exhibit antimycobacterial activity against M. tuberculosis H37Ra, suggesting that indazole derivatives might also target similar pathways.
Aromatic Substituents
- 4-Nitrophenyl Derivative: The nitro group in (S)-2-amino-3-(4-nitrophenyl)propanoic acid increases electrophilicity, making it a reactive intermediate in drug synthesis. In contrast, the indazole moiety offers a more rigid, planar structure suited for π-stacking interactions .
- Thiophene vs. Indazole’s nitrogen-rich system may favor interactions with polar biological targets like kinases or proteases .
Biological Activity
(S)-2-Amino-3-(1H-indazol-3-yl)propanoic acid, also known as an indazole derivative, has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from a variety of research studies.
Chemical Structure and Synthesis
The compound features a chiral center at the 2-position of the amino acid backbone, with an indazole moiety contributing to its unique properties. The synthesis of similar indazole derivatives has been explored, highlighting methods such as N−N bond formation reactions that yield various substituted indazole acetic acids .
Antimicrobial Properties
Research has demonstrated that certain indazole derivatives exhibit significant antimicrobial activity. For instance, compounds derived from 2H-indazole have shown potent antiprotozoal effects against pathogens like Giardia intestinalis, outperforming conventional treatments such as metronidazole . Additionally, some derivatives displayed in vitro growth inhibition against fungal strains like Candida albicans and Candida glabrata, suggesting broader antifungal potential .
Anti-inflammatory Effects
The anti-inflammatory properties of these compounds have also been evaluated. In vitro studies indicated that selected indazole derivatives inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory pathways. This inhibition aligns with findings that suggest COX-2 inhibitors may be beneficial in managing infections caused by Entamoeba histolytica .
Neuroprotective Activity
Indazole derivatives are being investigated for neuroprotective effects, particularly in the context of neurodegenerative diseases. A study highlighted that compounds with indole scaffolds demonstrated significant activity against butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease pathology. The selectivity index for some derivatives was notably high, indicating potential for therapeutic applications in cognitive disorders .
Table 1: Biological Activity Summary of Indazole Derivatives
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 18 | Antiprotozoal | < 1 | |
| Compound 23 | Antifungal | < 10 | |
| Compound 3n | BChE Inhibition | 0.021 | |
| Compound 13 | PDE10A Inhibition | 0.002 |
The mechanisms underlying the biological activities of this compound and its derivatives are still under investigation. Preliminary studies suggest that these compounds may interact with various biological targets, including enzymes involved in neurotransmission and inflammatory responses. For example, molecular docking studies have indicated potential binding interactions with acetylcholinesterase (AChE) and BChE, which are critical in cholinergic signaling pathways .
Future Directions
Given the promising biological activities associated with this compound, further research is warranted to explore its therapeutic potential. Areas of focus may include:
- In vivo Studies : To assess efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Structural Modifications : To enhance potency and selectivity for desired biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
